(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid

Chiral Synthesis ACE Inhibitor Potency Pharmaceutical Manufacturing

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid (S-AMPA) is the critical chiral intermediate for Captopril API manufacturing. This (S)-enantiomer is non-negotiable—the wrong enantiomer yields a 100-fold less potent diastereomer. Incoming QC via optical rotation (-46°, c=1, 96% EtOH) quickly verifies stereochemical integrity before committing large-scale production. Also supplied as Captopril Related Compound 8 for ANDA analytical method validation. Insist on verified enantiomeric purity and pharmacopoeial traceability to de-risk regulatory submissions.

Molecular Formula C6H10O3S
Molecular Weight 162.21 g/mol
CAS No. 76497-39-7
Cat. No. B193019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
CAS76497-39-7
Synonyms(2S)-3-(Acetylthio)-2-methylpropanoic Acid;  (S)-3-(Acetylthio)-2-methylpropanoic acid;  (S)-3-Acetylsulfanyl-2-methylpropionic Acid;  (S)-3-Acetylthio-2-methylpropionic acid;  D-(-)-3-Acetylthio-2-methylpropionic Acid;  D-3-Acetylthio-2-methylpropionic Acid; 
Molecular FormulaC6H10O3S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESCC(CSC(=O)C)C(=O)O
InChIInChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1
InChIKeyVFVHNRJEYQGRGE-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear Colourless Oil

Procurement Guide for (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid (CAS 76497-39-7): A Critical Chiral Intermediate for ACE Inhibitor Synthesis


(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid (CAS 76497-39-7), also referred to as S-AMPA, is a chiral thioester derivative classified as an organic carboxylic acid building block [1]. It is characterized by a single stereogenic center at the 2-position, imparting a specific optical rotation of -46º (c=1, 96% EtOH) . This compound is not an active pharmaceutical ingredient (API) itself, but a pivotal chiral intermediate, most notably in the industrial synthesis of the angiotensin-converting enzyme (ACE) inhibitor Captopril [2]. Its procurement is governed by its specific stereochemical requirements for downstream pharmaceutical manufacturing, distinguishing it from its enantiomer and racemic forms.

Critical Sourcing Alert: Why Chiral Purity of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid is Non-Negotiable


In the synthesis of chiral drugs like Captopril, substituting the specific (S)-enantiomer with the (R)-enantiomer (CAS 74431-52-0) or a racemic mixture (CAS 33325-40-5) is not a viable alternative. This is because the stereochemical integrity of this intermediate is directly transferred to the final API's chiral center [1]. A critical 100-fold difference in potency exists between the desired S,S-Captopril diastereomer and the undesired S,R-diastereomer that would result from using the incorrect (R)-enantiomer [2]. Therefore, procurement must be based on verified enantiomeric purity, not simply chemical identity. The following quantitative evidence guide delineates the specific, measurable parameters where this compound demonstrates its essential differentiation for successful pharmaceutical manufacturing.

Quantitative Differentiation Guide: (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid vs. Analogs & Alternatives


Enantiomeric Specificity: The 100-Fold Therapeutic Window of Captopril is Rooted in S-AMPA Chirality

The (S)-configuration of this compound is directly linked to the pharmacologically active diastereomer of Captopril. Using the (R)-enantiomer (CAS 74431-52-0) as an intermediate would produce the S,R-diastereomer of Captopril, which exhibits 100-fold lower potency as an ACE inhibitor compared to the desired S,S-diastereomer [1]. This is not a minor potency shift but a functional elimination of therapeutic effect, highlighting the absolute requirement for stereochemical control at the intermediate stage.

Chiral Synthesis ACE Inhibitor Potency Pharmaceutical Manufacturing

Optical Rotation as a Primary QC Metric: (-46º) for (S)-AMPA vs. (+) for its Enantiomer

The specific optical rotation [α] provides a simple, quantifiable metric for identity and purity verification. The (S)-enantiomer exhibits a specific rotation of -46º (c=1, 96% EtOH) . In contrast, the (R)-enantiomer (CAS 74431-52-0) would exhibit a positive rotation of similar magnitude. A racemic mixture (CAS 33325-40-5) would show zero net optical rotation. This parameter allows for rapid, in-house verification of the correct stereochemical form upon receipt, mitigating the risk of cross-contamination or mislabeling by suppliers.

Analytical Chemistry Quality Control Chiral Purity

Process Efficiency: Biocatalytic Resolution of S-AMPA Achieves >90% e.e. Over 25 Cycles

While chemical resolution is standard, biocatalytic methods demonstrate a verifiable advantage in producing this specific enantiomer. Using immobilized cells of Pseudomonas fluorescens IFO 12055, the asymmetric hydrolysis of the racemic methyl ester produced S-AMPA with an enantiomeric excess (e.e.) consistently maintained above 90% for over 25 reaction cycles [1]. This high and sustained selectivity contrasts with chemical resolution methods, which often yield lower e.e. and require additional purification steps, thereby increasing cost and waste. This data provides a benchmark for evaluating supplier processes and the potential for cost reduction through advanced manufacturing techniques.

Biocatalysis Enzymatic Resolution Green Chemistry

Regulatory Designation: Official Compendial Impurity Reference Standard for Captopril

The compound's (S)-enantiomer form is officially recognized and designated as a compendial reference standard. It is listed as 'Captopril Related Compound 8' in major pharmacopoeias (e.g., USP, EP) [1]. This designation means it is supplied with detailed characterization data compliant with regulatory guidelines, specifically for use in analytical method development, method validation (AMV), and quality control (QC) for Captopril API and drug products [1]. This is a distinct advantage over generic, non-compendial sources of the compound or its analogs, which may lack the requisite traceability and documentation for regulatory filings (e.g., ANDA).

Regulatory Compliance Analytical Method Validation Pharmaceutical Quality Control

Optimal Procurement and Application Scenarios for (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid


Scenario 1: Captopril API Manufacturing for ANDA Filings

This is the primary, validated application. As established in Evidence Item 1, the (S)-configuration is non-negotiable for achieving therapeutic efficacy [1]. Furthermore, as noted in Evidence Item 4, procurement of compendial grade 'Captopril Related Compound 8' (CAS 76497-39-7) provides the necessary documentation and traceability for regulatory submissions [2]. Using this specific grade streamlines analytical method validation and ensures compliance with pharmacopoeial monographs, de-risking the ANDA approval process for generic Captopril manufacturers.

Scenario 2: High-Volume Synthesis Requiring Robust Chiral QC

For high-volume Captopril production, incoming QC is critical. As shown in Evidence Item 2, the specific optical rotation of -46º (c=1, 96% EtOH) [1] provides a rapid, cost-effective method to verify the correct enantiomer has been delivered before committing large-scale production resources. This simple test is a frontline defense against costly batch contamination or mislabeling, ensuring that the subsequent coupling reaction with L-proline proceeds with the intended stereochemistry to yield the active S,S-Captopril diastereomer.

Scenario 3: Research & Development of Next-Generation ACE Inhibitors

In R&D settings for novel ACE inhibitors or other chiral drugs containing a mercapto or bioequivalent acylthio group, S-AMPA serves as a key chiral building block. Evidence Item 3 demonstrates the feasibility of producing this specific enantiomer via biocatalytic routes with sustained high enantiomeric excess (>90% e.e.) [1]. This knowledge can guide research teams in developing greener, more efficient synthesis pathways for new chemical entities, and for procurement teams, it provides a benchmark for assessing the technical capabilities of potential suppliers who utilize advanced biocatalytic manufacturing.

Scenario 4: Pharmacopoeial Impurity Profiling and Method Development

As a designated pharmacopoeial impurity (Captopril Related Compound 8), this specific (S)-enantiomer is essential for developing and validating analytical methods for Captopril purity [1]. Procurement for this purpose is distinct from bulk API synthesis; it requires a highly characterized, traceable reference standard. Using the non-designated (R)-enantiomer or a generic source of the acid would be inappropriate and would not meet regulatory expectations for impurity quantification and method validation, as the impurity profile and detector response may differ.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.